molecular formula C5H10ClN B1606579 3-Chloropiperidine CAS No. 50564-59-5

3-Chloropiperidine

Cat. No.: B1606579
CAS No.: 50564-59-5
M. Wt: 119.59 g/mol
InChI Key: YQUBWBSLSNIUBN-UHFFFAOYSA-N
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Description

3-Chloropiperidine is a chlorinated derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chlorine atom at the third position of the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and industrial processes.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This is a common reaction in the synthesis of various derivatives.

    Formation of Aziridinium Ions: The compound can form highly electrophilic bicyclic aziridinium ions through intramolecular displacement of the chloride.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 3-chloropiperidine involves the formation of an electrophilic aziridinium ion through intramolecular displacement of the chloride. This ion is highly reactive and readily attacked by nucleophiles such as the guanine base in DNA. The resulting covalent adducts can lead to depurination, strand cleavage, and potentially apoptosis of the affected cell .

Properties

IUPAC Name

3-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUBWBSLSNIUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329902
Record name 3-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50564-59-5
Record name 3-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloropiperidine
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3-Chloropiperidine
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3-Chloropiperidine
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3-Chloropiperidine
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